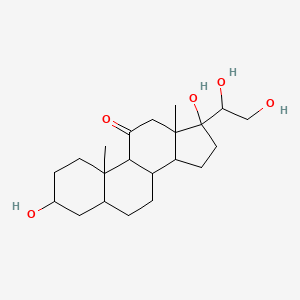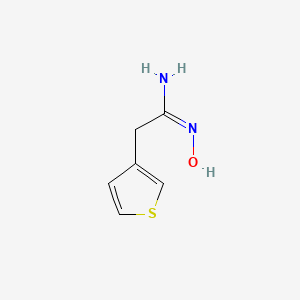
N-Hydroxy-2-(thiophen-3-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE typically involves the condensation of thiophene derivatives with hydroxylamine and acetamidine. One common method includes the reaction of 2-thiophenecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by the reaction with acetamidine under acidic conditions to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Applications De Recherche Scientifique
N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-THIOPHEN-3-YL-ACETAMIDINE: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-HYDROXY-2-FURAN-3-YL-ACETAMIDINE: Contains a furan ring instead of a thiophene ring, which can influence its chemical properties and applications.
N-HYDROXY-2-PYRIDIN-3-YL-ACETAMIDINE: Contains a pyridine ring, offering different electronic and steric properties compared to thiophene.
Uniqueness
N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE is unique due to the presence of both the hydroxy and thiophene groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
N'-hydroxy-2-thiophen-3-ylethanimidamide |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)3-5-1-2-10-4-5/h1-2,4,9H,3H2,(H2,7,8) |
Clé InChI |
LGPSLLXIJLFLIW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CSC=C1C/C(=N\O)/N |
SMILES canonique |
C1=CSC=C1CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


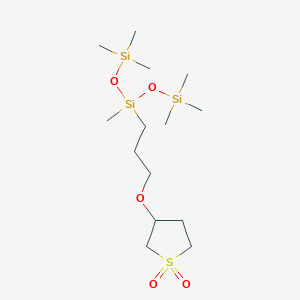
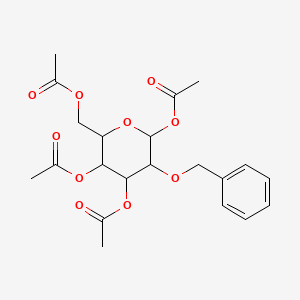
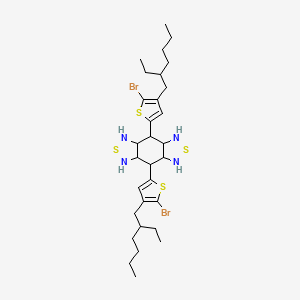
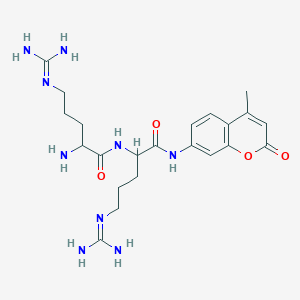
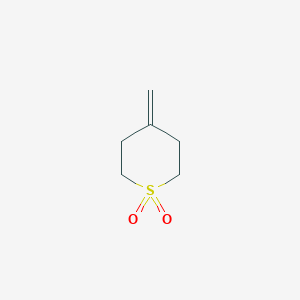
![(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
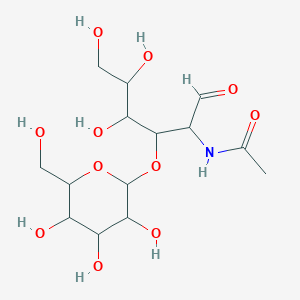
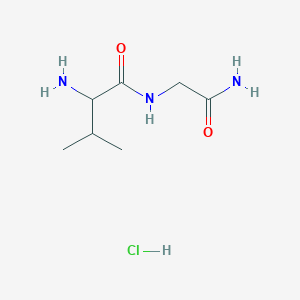
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)


![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphoban)]ruthenium(II) dichloride](/img/structure/B12320261.png)

